2-Chloro-2',4'-difluoroacetophenone

Description

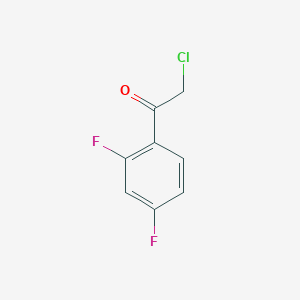

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(2,4-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENGBOCGGKLVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343185 | |

| Record name | 2-Chloro-2',4'-difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51336-94-8 | |

| Record name | 2-Chloro-1-(2,4-difluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51336-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2',4'-difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(2,4-difluorophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-2',4'-difluoroacetophenone CAS number lookup

An In-depth Technical Guide to 2-Chloro-2',4'-difluoroacetophenone (CAS: 51336-94-8) for Researchers and Drug Development Professionals

Introduction

2-Chloro-2',4'-difluoroacetophenone, identified by the CAS number 51336-94-8 , is a highly versatile halogenated acetophenone derivative.[1][2][3] Also known by its synonym, 2,4-Difluorophenacyl chloride, this compound has emerged as a critical building block in modern organic synthesis.[2] Its significance lies in a unique molecular architecture that features a difluorinated phenyl ring and a reactive α-chloro ketone moiety. This dual functionality enhances its reactivity, making it an invaluable intermediate for constructing more complex molecules.[2]

Primarily, this compound serves as a cornerstone in the pharmaceutical industry for the synthesis of a wide array of bioactive compounds, including anti-inflammatory and analgesic drugs.[1][2] Its utility extends to the agrochemical sector for formulating herbicides and fungicides, and into materials science for developing high-performance polymers.[2] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, applications, and essential experimental protocols.

Physicochemical Properties and Specifications

The compound is typically a white to light yellow or brown crystalline powder, and its key properties are summarized below.[2][4]

| Property | Value | Source(s) |

| CAS Number | 51336-94-8 | [1][2][3] |

| Molecular Formula | C₈H₅ClF₂O | [2][4] |

| Molecular Weight | 190.57 g/mol | [1][2][3] |

| Appearance | White to light yellow/brown powder or crystal | [2] |

| Melting Point | 44 - 52 °C | [2][3][4] |

| Purity | ≥ 98% (GC) | [2] |

| Synonyms | 2,4-Difluorophenacyl chloride | [2] |

| InChI Key | UENGBOCGGKLVJJ-UHFFFAOYSA-N | [1] |

| Storage Conditions | 2 - 8 °C | [2] |

Synthesis and Reactivity

The most established method for synthesizing 2-Chloro-2',4'-difluoroacetophenone is through a Friedel-Crafts acylation reaction. This involves reacting 1,3-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum trichloride.[4][5]

The core of its synthetic utility lies in its reactivity. The chlorine atom, being alpha to the carbonyl group, is particularly labile and acts as an excellent leaving group in nucleophilic substitution reactions.[1] The electron-withdrawing effects of the adjacent carbonyl group and the difluorinated phenyl ring increase the electrophilicity of the α-carbon, making it highly susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to its role as a building block for introducing various functional groups and forming new carbon-carbon or carbon-heteroatom bonds.

General Synthesis Workflow

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol is adapted from established industrial and laboratory methods. [4] Materials:

-

1,3-Difluorobenzene

-

Chloroacetyl chloride

-

Anhydrous aluminum trichloride (AlCl₃)

-

3M Hydrochloric acid (HCl)

-

Hexane (for recrystallization)

-

Reaction vessel (four-necked flask), thermometer, dropping funnel, reflux condenser

Procedure:

-

Charge the reaction vessel with 1,3-difluorobenzene (0.1 mol) and anhydrous aluminum trichloride (0.17 mol).

-

Stir the mixture at 30-35°C for 30 minutes.

-

Slowly add chloroacetyl chloride (0.12 mol) dropwise, maintaining the reaction temperature below 40°C.

-

After the addition is complete, raise the temperature to 50-55°C and continue stirring for approximately 5 hours, or until the evolution of HCl gas ceases.

-

Cool the reaction mixture to below 5°C in an ice-water bath.

-

Carefully perform acid hydrolysis by slowly adding 3M HCl (20 mL), ensuring the temperature remains low.

-

Pour the hydrolyzed mixture into distilled water to precipitate the crude product.

-

Filter the solid, wash with water, and dry under reduced pressure.

-

For purification, recrystallize the crude light yellow solid from hexane to obtain the final product.

Protocol 2: Quality Control using Gas Chromatography (GC)

Purity is often stated as ≥ 98% (GC), indicating this is a standard quality control method. [2] Objective: To determine the purity of a synthesized batch of 2-Chloro-2',4'-difluoroacetophenone.

Instrumentation & Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 15°C/min. Hold at 250°C for 5 minutes.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~1 mg/mL.

Procedure:

-

Inject 1 µL of the prepared sample into the GC.

-

Run the analysis using the specified temperature program.

-

Identify the peak corresponding to 2-Chloro-2',4'-difluoroacetophenone based on its retention time (determined using a standard if available).

-

Calculate the purity by the area percent method: (Area of the main peak / Total area of all peaks) x 100%.

Safety and Handling

2-Chloro-2',4'-difluoroacetophenone is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classifications : Acutely toxic if inhaled or swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction. [3]It is also very toxic to aquatic life with long-lasting effects. [3]* Signal Word : Danger [3]* Personal Protective Equipment (PPE) : Use of chemical-resistant gloves, safety goggles, a face shield, and a P3 respirator cartridge is mandatory. [3]* Storage : Store in a corrosive-resistant container in a cool, dry, and well-ventilated area between 2-8°C. [2]Keep away from incompatible materials.

-

Disposal : Dispose of contents and container to an approved waste disposal plant according to local, state, and federal regulations.

Conclusion

2-Chloro-2',4'-difluoroacetophenone is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined reactivity, coupled with established synthetic routes, provides researchers with a reliable platform for creating novel molecules with significant biological and material properties. A thorough understanding of its chemistry, handling requirements, and applications is essential for leveraging its full potential in the laboratory and in the development of next-generation pharmaceuticals and advanced materials.

References

-

Benchchem. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8.

-

Tokyo Chemical Industry (India) Pvt. Ltd. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8.

-

Chem-Impex. 2-Chloro-2',4'-difluoroacetophenone.

-

Sigma-Aldrich. 2-Chloro-2′,4′-difluoroacetophenone 98% | 51336-94-8.

-

ChemicalBook. 2-Chloro-2',4'-difluoroacetophenone Chemical Properties,Uses,Production.

-

Guidechem. How can 2-CHLORO-2',5'-DIFLUOROACETOPHENONE be prepared more efficiently and safely?

-

Google Patents. CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone.

-

Sigma-Aldrich. 2-Chloro-2′,4′-difluoroacetophenone 98 | 51336-94-8.

Sources

2-Chloro-2',4'-difluoroacetophenone chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-2',4'-difluoroacetophenone

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-2',4'-difluoroacetophenone, a pivotal halogenated ketone intermediate in modern organic synthesis. We delve into its core chemical properties, established synthetic routes, characteristic reactivity, and significant applications, particularly within the pharmaceutical and agrochemical sectors. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed experimental protocols to support advanced research and application.

Introduction and Core Compound Profile

2-Chloro-2',4'-difluoroacetophenone, also known as 2,4-Difluorophenacyl chloride, is a versatile bifunctional molecule that has garnered significant attention as a high-value building block in organic chemistry.[1] Its structure, featuring a difluorinated phenyl ring, a carbonyl group, and a reactive α-chloro substituent, provides a unique combination of stability and reactivity.[1] The presence of these functionalities makes it an excellent precursor for synthesizing a wide array of more complex molecules, especially heterocyclic compounds that form the backbone of many pharmacologically active agents.[2] This guide will explore the fundamental aspects of this compound, from its physical characteristics to its role in the synthesis of innovative chemical entities.

Chemical and Physical Properties

The compound's physical and chemical identifiers are summarized below. It typically appears as a light yellow to brown crystalline powder at room temperature and should be stored under refrigerated conditions (2-8 °C) to maintain its stability.[1]

| Property | Value | Source(s) |

| CAS Number | 51336-94-8 | [1][2][3][4] |

| Molecular Formula | C₈H₅ClF₂O | [1][4][5] |

| Molecular Weight | 190.57 g/mol | [1][2][6] |

| IUPAC Name | 2-chloro-1-(2,4-difluorophenyl)ethan-1-one | [5][7] |

| Synonyms | 2,4-Difluorophenacyl chloride | [1] |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Melting Point | 44-52 °C | [1][4][6] |

| Purity | ≥ 98% (GC) | [1] |

| InChI Key | UENGBOCGGKLVJJ-UHFFFAOYSA-N | [2][5][6] |

Synthesis and Manufacturing

The industrial synthesis of 2-Chloro-2',4'-difluoroacetophenone is typically a two-step process. It begins with the formation of the acetophenone backbone, followed by a selective chlorination at the α-carbon position.[2]

Step 1: Friedel-Crafts Acylation for 2',4'-Difluoroacetophenone Intermediate

The foundational step is the Friedel-Crafts acylation of 1,3-difluorobenzene.[2][8] This classic electrophilic aromatic substitution reaction utilizes an acylating agent, such as chloroacetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[4][8][9] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion that is then attacked by the electron-rich 1,3-difluorobenzene ring.[10][11][12]

Diagram 1: General Workflow for Synthesis

Caption: High-level overview of the primary synthetic route.

Detailed Synthetic Protocol

The following protocol outlines a representative lab-scale synthesis adapted from established industrial methods.[4]

Objective: To synthesize 2-Chloro-2',4'-difluoroacetophenone from 1,3-difluorobenzene.

Materials:

-

1,3-Difluorobenzene (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Anhydrous aluminum trichloride (AlCl₃) (1.7 eq)

-

3 M Hydrochloric acid (HCl)

-

Hexane (for recrystallization)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Reaction vessel (e.g., four-necked flask), thermometer, condenser, dropping funnel, ice bath.

Procedure:

-

Catalyst Suspension: To a 250 mL four-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-difluorobenzene (0.1 mol) and anhydrous aluminum trichloride (0.17 mol).

-

Scientist's Note: Anhydrous conditions are critical. AlCl₃ is extremely hygroscopic, and any moisture will deactivate the catalyst, halting the reaction.

-

-

Initial Stirring: Stir the resulting suspension at 30-35°C for 30 minutes to allow for complex formation.

-

Acylating Agent Addition: Slowly add chloroacetyl chloride (0.12 mol) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 40°C. An exothermic reaction is expected.

-

Scientist's Note: This slow addition prevents thermal runaway and minimizes the formation of side products. The reaction generates HCl gas, which must be safely vented or neutralized in a scrubber.

-

-

Reaction Drive: After the addition is complete, raise the temperature to 50-55°C and continue stirring. Monitor the reaction's progress by observing the cessation of HCl gas evolution, which typically takes around 5 hours.

-

Quenching and Hydrolysis: Cool the reaction mixture to below 5°C in an ice-water bath. Cautiously and slowly add 3 M hydrochloric acid (approx. 20 mL) to quench the reaction and hydrolyze the aluminum complexes.

-

Trustworthiness Check: This step is highly exothermic. Slow, controlled addition of acid to the cooled mixture is paramount for safety.

-

-

Precipitation and Isolation: Pour the hydrolyzed mixture into a beaker containing distilled water. A solid precipitate of the crude product will form. Collect the solid by vacuum filtration.

-

Purification: Dry the crude solid under reduced pressure. A yield of approximately 85-90% of a light yellow powder is expected.[4] For higher purity, recrystallize the crude product from hot hexane to obtain bright yellow crystals of 2-Chloro-2',4'-difluoroacetophenone.[4]

-

Characterization: Confirm the product's identity and purity using techniques such as ¹H NMR, ¹³C NMR, GC-MS, and melting point analysis.

Chemical Reactivity and Mechanistic Insights

The unique reactivity of 2-Chloro-2',4'-difluoroacetophenone is dictated by the interplay of its functional groups.[2]

The Electrophilic α-Carbon

The molecule's primary site of reactivity is the α-carbon, which is bonded to the chlorine atom. This carbon is highly electrophilic and susceptible to nucleophilic attack for two main reasons:

-

Inductive Effect: The adjacent carbonyl group is strongly electron-withdrawing, polarizing the C-Cl bond and making the carbon atom electron-deficient.

-

Leaving Group Stability: The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.[2]

This inherent reactivity is the cornerstone of its utility as a synthetic intermediate, enabling the straightforward introduction of diverse functional groups.[2]

Diagram 2: Nucleophilic Substitution at the α-Carbon

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 [chemicalbook.com]

- 5. B22487.06 [thermofisher.com]

- 6. 2-氯-2′,4′-二氟苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Chloro-2',4'-difluoroacetophenone, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. Friedel–Crafts Acylation [sigmaaldrich.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Khan Academy [khanacademy.org]

An In-depth Technical Guide to 2-Chloro-2',4'-difluoroacetophenone: A Keystone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-2',4'-difluoroacetophenone, a pivotal halogenated ketone that serves as a versatile building block in the synthesis of high-value pharmaceutical and agrochemical agents. We will delve into its molecular structure, physicochemical properties, synthesis, reactivity, and, most critically, its application in the development of market-leading therapeutic agents. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their research and development endeavors.

Molecular Structure and Physicochemical Properties

2-Chloro-2',4'-difluoroacetophenone, also known by its synonym 2,4-Difluorophenacyl chloride, is a halogenated organic compound derived from acetophenone.[1] Its molecular structure is characterized by a phenyl ring substituted with two fluorine atoms at the 2' and 4' positions, and an acetyl group with a chlorine atom on the alpha-carbon.[1] This specific arrangement of electron-withdrawing halogen atoms and the reactive carbonyl group imparts unique chemical properties that are instrumental to its utility in organic synthesis.[2][3]

The presence of the α-chloro group makes the adjacent carbon highly electrophilic and susceptible to nucleophilic attack, a key feature exploited in the synthesis of more complex molecules.[3] The difluorinated phenyl ring further influences the molecule's reactivity and the properties of its derivatives.[3]

Table 1: Physicochemical Properties of 2-Chloro-2',4'-difluoroacetophenone

| Property | Value | Source(s) |

| CAS Number | 51336-94-8 | [4] |

| Molecular Formula | C₈H₅ClF₂O | [4] |

| Molecular Weight | 190.57 g/mol | [4] |

| Appearance | White to light yellow/brown crystalline powder or solid | [4][5] |

| Melting Point | 44-48 °C (lit.) | [4] |

| Linear Formula | F₂C₆H₃COCH₂Cl | [4] |

| Purity | ≥98% (GC) | [5] |

| Solubility | Sparingly soluble in water | [1] |

| Storage | Store at 2-8 °C | [5] |

Synthesis and Purification

The most common and industrially scalable method for the synthesis of 2-Chloro-2',4'-difluoroacetophenone is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of 1,3-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Materials:

-

1,3-Difluorobenzene

-

Chloroacetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Methylene Chloride (DCM)

-

Water

-

Hydrochloric Acid (optional, for workup)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

To a stirred mixture of 1,3-difluorobenzene and anhydrous aluminum chloride at room temperature (20°C), slowly add chloroacetyl chloride dropwise.[5]

-

After the addition is complete, heat the reaction mixture to 50-55°C and stir for an additional five hours.[5]

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, allow the mixture to cool to room temperature and slowly add methylene chloride.[5]

-

Carefully quench the reaction by pouring the mixture into a beaker containing ice and water, or a dilute solution of hydrochloric acid, while stirring vigorously. This step hydrolyzes the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer (methylene chloride).[5]

-

Wash the organic layer with water (2 x 320 ml).[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (methylene chloride) by distillation under reduced pressure to yield the crude product as a pale yellow solid.[5]

Purification: The crude 2-Chloro-2',4'-difluoroacetophenone can be purified by recrystallization from a suitable solvent, such as hexane, to obtain a crystalline solid of high purity.[5]

Caption: Workflow for the synthesis and purification of 2-Chloro-2',4'-difluoroacetophenone.

Chemical Reactivity and Spectroscopic Characterization

The key to the synthetic utility of 2-Chloro-2',4'-difluoroacetophenone lies in the reactivity of the α-chloro ketone moiety. The chlorine atom is a good leaving group, making the α-carbon highly susceptible to nucleophilic substitution reactions.[3] This allows for the facile introduction of various functional groups, which is a cornerstone of its application in building complex heterocyclic structures found in many pharmaceuticals.[6]

Spectroscopic Data: The identity and purity of 2-Chloro-2',4'-difluoroacetophenone are confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, which will be split due to coupling with the fluorine atoms, and a singlet for the methylene protons (CH₂Cl) adjacent to the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons, with the latter showing splitting due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

Applications in Drug Development

2-Chloro-2',4'-difluoroacetophenone is a crucial intermediate in the synthesis of a variety of bioactive compounds, most notably in the development of antifungal and anti-inflammatory agents.[6][7]

Synthesis of Antifungal Agents: The Case of Fluconazole

One of the most significant applications of 2-Chloro-2',4'-difluoroacetophenone is in the synthesis of the widely used triazole antifungal drug, fluconazole.[8] The synthesis involves a nucleophilic substitution reaction where the chlorine atom is displaced by a triazole ring.

Experimental Protocol: Synthesis of 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone (A Fluconazole Precursor)

Materials:

-

2-Chloro-2',4'-difluoroacetophenone

-

1,2,4-Triazole

-

Triethylamine

-

Ethyl Acetate

-

25% w/v HCl in Isopropanol

Procedure:

-

To a mixture of 1,2,4-triazole and triethylamine in refluxing ethyl acetate, add a solution of 2-chloro-2',4'-difluoroacetophenone in ethyl acetate.[1]

-

Reflux the mixture for six hours.[1]

-

Cool the reaction to room temperature and filter to remove any insoluble materials.[1]

-

Wash the filtrate with water.[1]

-

Remove the solvent by distillation under reduced pressure.[1]

-

Dissolve the crude product in ethyl acetate and add a solution of 25% w/v HCl in isopropanol to precipitate the hydrochloride salt of the product.[1]

-

Granulate the mixture at 0°C for one hour.[1]

-

Collect the solid product by filtration and dry to obtain 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride.[1]

Caption: Synthesis of a key fluconazole precursor from 2-Chloro-2',4'-difluoroacetophenone.

Mechanism of Action of Fluconazole: Fluconazole and other triazole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][9] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9] The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the fungal cell membrane integrity and function, ultimately leading to the inhibition of fungal growth.[3] The triazole moiety of fluconazole coordinates to the heme iron atom in the active site of the enzyme, preventing it from binding to its natural substrate, lanosterol.[2]

Caption: Mechanism of action of fluconazole via inhibition of lanosterol 14α-demethylase.

Potential in the Development of Anti-inflammatory Agents

Halogenated acetophenones are also recognized as precursors for the synthesis of various heterocyclic compounds with potential anti-inflammatory properties. While direct clinical applications of 2-Chloro-2',4'-difluoroacetophenone derivatives as anti-inflammatory drugs are less documented than for antifungals, the underlying chemistry suggests significant potential. The synthesis of novel heterocyclic systems, such as thiazoles and pyrazoles, from α-haloketones is a well-established strategy in the pursuit of new anti-inflammatory agents. These compounds often target enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[10] The inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation.[10] Further research into the derivatization of 2-Chloro-2',4'-difluoroacetophenone could lead to the discovery of novel and potent COX inhibitors.

Safety and Handling

2-Chloro-2',4'-difluoroacetophenone is a hazardous substance and must be handled with appropriate safety precautions. It is classified as acutely toxic if swallowed or inhaled and causes severe skin burns and eye damage.[4]

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H301 | Toxic if swallowed. |

| H330 | Fatal if inhaled. |

| H314 | Causes severe skin burns and eye damage. |

| H317 | May cause an allergic skin reaction. |

| H410 | Very toxic to aquatic life with long lasting effects. |

Source:[4]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

Conclusion

2-Chloro-2',4'-difluoroacetophenone is a compound of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular structure, characterized by a reactive α-chloro ketone and a difluorinated phenyl ring, makes it a versatile and valuable intermediate for the synthesis of a wide range of complex molecules. Its established role in the production of the blockbuster antifungal drug fluconazole highlights its importance in modern medicine. The potential for this compound to serve as a scaffold for the development of new anti-inflammatory agents and other therapeutic molecules ensures its continued relevance in drug discovery research. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for any scientist or researcher aiming to leverage its synthetic potential.

References

-

Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

(ii) Preparation of 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride. (n.d.). Retrieved from [Link]

-

IC 50 s of fluconazole for the lanosterol 14-demethylase activity,... (n.d.). ResearchGate. Retrieved from [Link]

- A method of preparing 2',4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone. (n.d.). Google Patents.

-

Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis. (n.d.). National Institutes of Health. Retrieved from [Link]

- Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone. (n.d.). Google Patents.

-

Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Synthesis of 2',4-Dichloroacetophenone. (n.d.). Academax. Retrieved from [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses. Retrieved from [Link]

- Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution. (n.d.). Google Patents.

-

Covalent modification of cyclooxygenase-2 (COX-2) by 2-acetoxyphenyl alkyl sulfides, a new class of selective COX-2 inactivators. (n.d.). PubMed. Retrieved from [Link]

- Process for the preparation of 2,4-difluoroacetophenone. (n.d.). Google Patents.

- Preparation method of 2,4-difluoroacetophenone. (n.d.). Google Patents.

-

2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone. (n.d.). Lookchem. Retrieved from [Link]

-

Pharmacological hypotheses: Is acetaminophen selective in its cyclooxygenase inhibition? (2021). PubMed Central. Retrieved from [Link]

-

Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2017). Scientific & Academic Publishing. Retrieved from [Link]

-

(i) Preparation of 2-chloro-2',4'-difluoroacetophenone. (n.d.). PrepChem.com. Retrieved from [Link]

-

Table 3 from Inhibitors of cyclooxygenases: mechanisms, selectivity and uses. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Induction of an acetaminophen-sensitive cyclooxygenase with reduced sensitivity to nonsteroid antiinflammatory drugs. (n.d.). PubMed Central. Retrieved from [Link]

-

2-Chloro-2,2-difluoroacetophenone. (n.d.). PubChem. Retrieved from [Link]

-

Acetophenone, 2-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-氯-2′,4′-二氟苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 8. Synthesis and Epoxidation Reaction of 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone_Chemicalbook [m.chemicalbook.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. 內容不提供 [sigmaaldrich.com]

Physical properties of 2,4-Difluorophenacyl chloride

An In-Depth Technical Guide to the Physical and Analytical Properties of 2,4-Difluorophenacyl Chloride

Introduction

2,4-Difluorophenacyl chloride, also known as 2-Chloro-1-(2,4-difluorophenyl)ethan-1-one, is a halogenated acetophenone derivative that serves as a critical building block in synthetic organic chemistry.[1] Its utility is most pronounced in the pharmaceutical and agrochemical sectors, where the difluorophenyl moiety is incorporated to modulate the metabolic stability, lipophilicity, and binding affinity of target molecules. A thorough understanding of its physical properties is paramount for researchers and process chemists, as this knowledge directly influences safe handling, storage, reaction optimization, and the development of robust analytical methods for quality control.

This guide provides a comprehensive overview of the core physical properties of 2,4-Difluorophenacyl chloride, detailed experimental protocols for its characterization, and the scientific rationale behind these methodologies. The content is structured to provide both foundational data and practical, field-proven insights for scientists engaged in research and development.

Chemical Identity and Core Properties

The identity and fundamental physical constants of 2,4-Difluorophenacyl chloride are summarized below. These properties are the cornerstone for its application in a laboratory setting.

| Identifier | Value | Source(s) |

| Chemical Name | 2-Chloro-1-(2,4-difluorophenyl)ethan-1-one | [1] |

| Synonyms | 2,4-Difluorophenacyl chloride, 2-Chloro-2',4'-difluoroacetophenone | [1][2] |

| CAS Number | 51336-94-8 | [1][2] |

| Molecular Formula | C₈H₅ClF₂O | |

| Formula Weight | 190.57 g/mol | [1] |

| Appearance | Crystalline Solid | [2] |

| Melting Point | 44-48 °C | [1] |

| Flash Point | >110 °C | [1] |

The molecule's structure features an aromatic ring with two electron-withdrawing fluorine atoms, which influence the reactivity of the adjacent α-chloro ketone functional group. This structural arrangement is key to its utility as an alkylating agent in the synthesis of more complex molecules.

Solubility and Stability

The solubility profile of a compound is critical for selecting appropriate reaction solvents, purification methods, and analytical sample preparation techniques.

| Solvent | Qualitative Solubility | Rationale / Notes |

| Water | Reacts | The acyl chloride moiety is susceptible to hydrolysis. Contact with water or moisture should be avoided.[3] |

| Methylene Chloride | Soluble | A common, volatile organic solvent suitable for reactions and spectroscopic sample preparation.[4] |

| Acetone | Soluble | A polar aprotic solvent capable of dissolving the compound; suitable for cleaning and sample prep.[4] |

| Ethanol | Soluble | Soluble in many alcohols, but potential for reaction (transesterification or other side reactions) should be considered, especially at elevated temperatures. |

| Hexanes | Sparingly Soluble | As a relatively polar molecule, its solubility in nonpolar aliphatic solvents is limited. |

Stability and Storage: 2,4-Difluorophenacyl chloride is classified as a corrosive solid that causes severe skin burns and eye damage.[2] It is sensitive to moisture and should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[3] It is incompatible with strong oxidizing agents, water, and alkaline materials, contact with which can liberate heat.[2][3]

Methodologies for Physical Property Determination

Accurate determination of physical properties is essential for confirming the identity and purity of a substance. The following sections detail standard, reliable protocols for key characterization experiments.

Melting Point Determination

Expertise & Rationale: The melting point is a robust indicator of purity. Pure crystalline solids exhibit a sharp melting point (typically a narrow range of 0.5-1.5 °C), whereas impurities depress and broaden the melting range.[5] The following protocol employs a two-stage heating process to ensure both efficiency and accuracy—a rapid scan to approximate the range, followed by a slow, precise measurement.

Experimental Protocol:

-

Sample Preparation:

-

Ensure the 2,4-Difluorophenacyl chloride sample is completely dry.[6]

-

Place a small amount of the crystalline solid onto a clean, dry watch glass.

-

Gently jab the open end of a glass capillary tube into the solid until a small amount enters the tube.[6]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To compact the sample further, drop the capillary tube (sealed end down) through a long, narrow glass tube onto the benchtop.[6]

-

Repeat until the sample is packed to a height of 2-3 mm. An improperly packed or overly large sample can lead to an artificially broad melting range.[6]

-

-

Instrument Setup (Digital Melting Point Apparatus):

-

Insert the packed capillary tube into the sample holder of the apparatus.[6]

-

Rapid Determination (Approximate Range): Set a fast ramp rate (e.g., 10-20 °C/minute) to quickly identify the approximate temperature at which melting occurs.[5]

-

Precise Determination: Allow the apparatus to cool to at least 15 °C below the approximate melting point.[6] Prepare a new sample.

-

Set the starting temperature to ~15 °C below the expected melting point and a slow ramp rate of 1-2 °C/minute.[6]

-

-

Measurement and Recording:

-

Observe the sample through the magnified viewfinder.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of solid melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

Workflow Diagram: Melting Point Determination

Caption: Workflow for accurate melting point determination.

Spectroscopic Characterization

Expertise & Rationale: IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule.[7] For a solid sample like 2,4-Difluorophenacyl chloride, the "Thin Solid Film" method is rapid and avoids interference from mulling agents (like Nujol) or solvents with strong IR absorbance.[4][8] A volatile solvent like methylene chloride is chosen because it dissolves the compound well and evaporates quickly, leaving a uniform film of the analyte on the salt plate.[4] Salt (NaCl or KBr) plates are used because they are transparent to infrared radiation.[7]

Experimental Protocol (Thin Solid Film):

-

Preparation:

-

Obtain one clean, dry salt plate (NaCl or KBr) from a desiccator. If necessary, clean the plate with a small amount of dry acetone and a lint-free wipe, then allow it to dry completely.

-

Dissolve a small amount (~20-50 mg) of 2,4-Difluorophenacyl chloride in a few drops of a volatile solvent (e.g., methylene chloride) in a small vial.[4]

-

-

Film Casting:

-

Using a pipette, place one or two drops of the solution onto the center of the salt plate.[4]

-

Allow the solvent to evaporate completely in a fume hood. A thin, even film of solid should be visible on the plate.[4]

-

If the resulting film is too thin (leading to weak absorbance peaks), add another drop of the solution and repeat the evaporation step. If it is too thick (peaks are flat-topped), clean the plate and use a more dilute solution.[4]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum (if not done recently).

-

Acquire the IR spectrum of the sample.

-

After analysis, clean the salt plate thoroughly with an appropriate solvent and return it to the desiccator.

-

Expected Characteristic IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 1700 - 1680 | C=O (Ketone) Stretch | Strong |

| 1615 - 1580 | C=C Aromatic Ring Stretch | Medium |

| 1300 - 1100 | C-F (Aryl-F) Stretch | Strong |

| 800 - 600 | C-Cl Stretch | Medium to Strong |

While specific spectral data must be acquired experimentally, the expected features can be predicted based on the known structure, which is a key aspect of structural elucidation.[9]

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically ~7.0-8.0 ppm) corresponding to the three protons on the difluorophenyl ring. These signals will exhibit complex splitting patterns (coupling) due to both H-H and H-F interactions. A distinct singlet or doublet would be expected for the two protons of the -CH₂Cl group, likely deshielded by the adjacent carbonyl and chlorine atom (typically ~4.5-5.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon (~190-200 ppm), multiple signals in the aromatic region (with C-F coupling), and a signal for the -CH₂Cl carbon.

-

Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 190. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at ~33% the intensity of the M⁺ peak) would be a key diagnostic feature.

Chromatographic Purity Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Rationale: RP-HPLC is the workhorse technique for assessing the purity of small organic molecules in the pharmaceutical and chemical industries.[10][11] The method separates compounds based on their hydrophobicity.[12] A C18 (octadecylsilane) column is a standard choice as it provides excellent retention and separation for a wide range of moderately nonpolar compounds like 2,4-Difluorophenacyl chloride.[12] A mobile phase gradient of water and acetonitrile (or methanol) is used to ensure that both more polar impurities elute early and the main, more hydrophobic, compound elutes in a reasonable time with good peak shape.[13][14]

General Analytical Protocol:

-

Sample Preparation:

-

Accurately weigh ~1 mg of 2,4-Difluorophenacyl chloride and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Instrumental Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

-

Mobile Phase A: Water (HPLC Grade).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient Program:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: 95% to 50% B

-

20-25 min: Re-equilibrate at 50% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detector: UV-Vis at 254 nm.

-

-

Data Analysis:

-

Integrate the resulting chromatogram.

-

Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

-

Workflow Diagram: RP-HPLC Purity Analysis

Caption: General workflow for RP-HPLC purity analysis.

Safety and Handling

As a senior scientist, ensuring laboratory safety is non-negotiable. 2,4-Difluorophenacyl chloride must be handled with appropriate precautions due to its hazardous nature.

-

Primary Hazards: Causes severe skin burns and eye damage (H314).[2] It is a corrosive solid.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), protective clothing, and chemical safety goggles along with a face shield when handling the solid or its solutions.[2][3]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2] Avoid all personal contact.[2] Wash hands thoroughly after handling.[2]

-

Spills: In case of a spill, use dry clean-up procedures to avoid generating dust.[2] Collect spilled material into a suitable, labeled container for waste disposal.[2]

-

Fire: The material is combustible.[2] Use dry chemical powder, foam, or carbon dioxide for extinction. Avoid using a direct water jet, though water spray or fog may be used for large fires.[2]

Conclusion

2,4-Difluorophenacyl chloride is a valuable synthetic intermediate whose physical properties dictate its handling, application, and analysis. Its identity and purity are reliably established through a combination of melting point determination, spectroscopic analysis (FT-IR), and chromatographic techniques (RP-HPLC). The methodologies outlined in this guide represent standard, robust practices in the fields of chemical research and drug development, providing the necessary framework for the safe and effective use of this important chemical building block.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

University of Houston. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Adams, C. M. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

University of Technology, Iraq. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluorobenzoyl chloride. Retrieved from [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2013). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

-

Azo Materials. (n.d.). How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

-

Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,4-difluorobenzoyl chloride (C7H3ClF2O). Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 2,5-difluorophenacyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluorobenzenesulfonyl Chloride. Retrieved from [Link]

-

Angeel Oak Speciality Chemtech. (n.d.). 2,4-DIFLUOROBENZYLAMINE. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Table 4-3, Physical and Chemical Properties of 2,4-D. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluorophenol. Retrieved from [Link]

- Google Patents. (n.d.). CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone.

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]

Sources

- 1. 51336-94-8 Cas No. | 2,4-Difluorophenacyl chloride | Apollo [store.apolloscientific.co.uk]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 13. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 14. chromtech.com [chromtech.com]

A Comprehensive Technical Guide to the Solubility of 2-Chloro-2',4'-difluoroacetophenone

Introduction: Understanding the Significance of 2-Chloro-2',4'-difluoroacetophenone

2-Chloro-2',4'-difluoroacetophenone is a halogenated acetophenone derivative that serves as a critical building block in the synthesis of a variety of chemical compounds.[1] Its molecular structure, featuring a chlorinated α-carbon and a difluorinated phenyl ring, imparts unique reactivity that is highly valued in medicinal chemistry and agrochemical development. This compound is a key intermediate in the production of pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as in the formulation of herbicides and fungicides.[2] A thorough understanding of its physical and chemical properties, particularly its solubility in various solvents, is paramount for researchers and drug development professionals to ensure efficient reaction kinetics, optimize purification processes, and develop stable formulations.

This in-depth technical guide provides a comprehensive overview of the available solubility data for 2-Chloro-2',4'-difluoroacetophenone. Recognizing the current gaps in publicly available quantitative data, this document also furnishes a detailed, field-proven experimental protocol for determining its solubility, empowering researchers to generate precise and reliable data tailored to their specific applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Chloro-2',4'-difluoroacetophenone is essential for its effective handling and application in research and development.

| Property | Value | Source |

| Chemical Name | 2-Chloro-2',4'-difluoroacetophenone | [3] |

| CAS Number | 51336-94-8 | [3] |

| Molecular Formula | C₈H₅ClF₂O | [4] |

| Molecular Weight | 190.57 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder or solid | [5] |

| Melting Point | 44-48 °C |

Solubility Profile of 2-Chloro-2',4'-difluoroacetophenone

The solubility of a compound is a critical parameter that dictates its behavior in various chemical processes, from reaction design to formulation. The presence of both polar (carbonyl) and non-polar (difluorophenyl ring) moieties, along with the halogen substituents, suggests that the solubility of 2-Chloro-2',4'-difluoroacetophenone will be highly dependent on the choice of solvent.

Currently, publicly available quantitative solubility data for 2-Chloro-2',4'-difluoroacetophenone in a wide range of organic solvents is limited. However, qualitative assessments indicate that it is soluble in methanol and sparingly soluble in water.[5]

For a more comprehensive understanding, the following table outlines common laboratory solvents in which the solubility of 2-Chloro-2',4'-difluoroacetophenone can be experimentally determined.

| Solvent | Polarity Index | Anticipated Solubility | Quantitative Solubility (g/L at 25°C) |

| Water | 10.2 | Sparingly Soluble[5] | To be determined experimentally |

| Methanol | 5.1 | Soluble | To be determined experimentally |

| Ethanol | 4.3 | Likely Soluble | To be determined experimentally |

| Acetone | 4.3 | Likely Soluble | To be determined experimentally |

| Dichloromethane | 3.1 | Likely Soluble | To be determined experimentally |

| Toluene | 2.4 | Likely Soluble | To be determined experimentally |

| Hexane | 0.1 | Likely Low Solubility | To be determined experimentally |

Given the absence of comprehensive quantitative data, the following section provides a robust experimental protocol for its determination.

Experimental Protocol: Determination of Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Rationale Behind the Experimental Design

The core principle of this method is to create a saturated solution of the solute in the solvent of interest and then quantify the concentration of the dissolved solute. The use of excess solute ensures that the solution reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation. Temperature control is critical as solubility is highly temperature-dependent. The final filtration step is crucial to separate the undissolved solid from the saturated solution before analysis.

Experimental Workflow Diagram

Caption: Workflow for determining solubility via the shake-flask method.

Step-by-Step Methodology

-

Preparation of the Test Solution:

-

To a series of glass vials with screw caps, add a known volume (e.g., 5 mL) of the desired solvent.

-

Add an excess amount of 2-Chloro-2',4'-difluoroacetophenone to each vial. The excess solid should be clearly visible to ensure a saturated solution can be formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

After the agitation period, allow the vials to stand in the temperature-controlled bath for at least 24 hours to allow the undissolved solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. Ensure that no solid material is disturbed or withdrawn.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Analysis:

-

Analyze the concentration of 2-Chloro-2',4'-difluoroacetophenone in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the experimental samples.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (g/L) = C × DF Where:

-

C is the concentration of the solute in the diluted sample (in g/L) as determined from the calibration curve.

-

DF is the dilution factor.

-

-

Safety, Handling, and Storage

Due to its chemical nature, 2-Chloro-2',4'-difluoroacetophenone requires careful handling to ensure personnel safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid direct contact with the skin and eyes. Avoid the formation of dust and aerosols. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

References

-

PubChem. (n.d.). 2-Chloro-2,2-difluoroacetophenone. Retrieved from [Link]

-

Hebei Chemical Industry Co., Ltd. (n.d.). 2,4-Dichloroacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Chloro-2',6'-difluoroacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroacetophenone. Retrieved from [Link]

-

NIST. (n.d.). Acetophenone, 2-chloro-. Retrieved from [Link]

-

PubChem. (n.d.). 2',4'-Dichloroacetophenone. Retrieved from [Link]

Sources

The Versatile Halogenated Ketone: A Comprehensive Technical Guide to 2-Chloro-2',4'-difluoroacetophenone

An In-depth Exploration of a Key Building Block in Modern Synthesis

Abstract

2-Chloro-2',4'-difluoroacetophenone, a halogenated aromatic ketone, stands as a pivotal intermediate in the synthesis of a diverse array of high-value compounds. Its strategic combination of a reactive α-chloro ketone moiety and a difluorinated phenyl ring imparts unique chemical properties that are harnessed in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive literature review of 2-Chloro-2',4'-difluoroacetophenone, delving into its synthesis, chemical characteristics, reactivity, and significant applications. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for its effective utilization.

Introduction: The Strategic Importance of Halogenated Acetophenones

Halogenated acetophenones are a class of organic compounds that serve as indispensable building blocks in synthetic chemistry.[1] The presence of both a carbonyl group and a halogen atom on the α-carbon creates two reactive centers, rendering these molecules highly versatile precursors for a multitude of more complex structures. This dual reactivity is particularly valuable in the construction of heterocyclic compounds containing nitrogen, sulfur, or oxygen, which form the core scaffolds of numerous pharmacologically active agents.[1]

2-Chloro-2',4'-difluoroacetophenone (CAS No: 51336-94-8) has emerged as a prominent member of this class due to its role as a key intermediate in the synthesis of important pharmaceuticals and agrochemicals.[2][3] The electron-withdrawing nature of the two fluorine atoms on the phenyl ring enhances the electrophilicity of the carbonyl carbon and the adjacent α-carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity, coupled with the lability of the α-chloro group as a leaving group, underpins its utility in forming new carbon-carbon and carbon-heteroatom bonds.

This guide will provide a detailed examination of this crucial synthetic intermediate, from its synthesis and characterization to its application in the production of life-saving drugs and crop-protecting agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use and safe handling.

Table 1: Physicochemical Properties of 2-Chloro-2',4'-difluoroacetophenone [4]

| Property | Value |

| Chemical Formula | C₈H₅ClF₂O |

| Molecular Weight | 190.57 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 44-48 °C |

| Boiling Point | 94-96 °C at 35 mmHg[5] |

| Solubility | Insoluble in water, soluble in common organic solvents. |

| Synonyms | 2,4-Difluorophenacyl chloride |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 2-Chloro-2',4'-difluoroacetophenone.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. Key expected signals include a singlet for the methylene protons (CH₂) adjacent to the carbonyl and chlorine, and multiplets for the aromatic protons, showing characteristic splitting patterns due to fluorine coupling.[6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Distinct signals are expected for the carbonyl carbon, the α-chlorinated carbon, and the aromatic carbons, with the latter showing splitting due to coupling with the fluorine atoms.[7] A study on 2'-fluoro-substituted acetophenone derivatives highlighted the presence of through-space coupling between the α-carbon and the fluorine atom, which can provide insights into the molecule's conformation.[8]

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups. A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹. Other significant peaks would correspond to C-Cl, C-F, and aromatic C-H and C=C stretching vibrations.[9][10]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic peaks for the presence of chlorine.

Synthesis of 2-Chloro-2',4'-difluoroacetophenone: A Two-Step Approach

The most common and industrially viable synthesis of 2-Chloro-2',4'-difluoroacetophenone is a two-step process involving the Friedel-Crafts acylation of 1,3-difluorobenzene, followed by the α-chlorination of the resulting 2',4'-difluoroacetophenone.

Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

This electrophilic aromatic substitution reaction forms the acetophenone backbone.

Diagram 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

Caption: Friedel-Crafts acylation to form the acetophenone intermediate.

Mechanism Insight: The Lewis acid, typically aluminum chloride (AlCl₃), activates the chloroacetyl chloride by forming a highly electrophilic acylium ion. This electrophile then attacks the electron-rich 1,3-difluorobenzene ring, leading to the formation of 2',4'-difluoroacetophenone. The reaction is regioselective due to the directing effects of the fluorine atoms.

Experimental Protocol: Synthesis of 2',4'-Difluoroacetophenone

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl), add anhydrous aluminum chloride (1.1 equivalents) and 1,3-difluorobenzene (which can also serve as the solvent).

-

Reagent Addition: Cool the mixture in an ice-water bath. Slowly add chloroacetyl chloride (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-55 °C for approximately 5 hours, or until the evolution of HCl gas ceases.

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with water, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude 2',4'-difluoroacetophenone, which can be further purified by distillation or recrystallization.

Step 2: α-Chlorination of 2',4'-Difluoroacetophenone

The second step introduces the reactive chlorine atom at the α-position.

Diagram 2: α-Chlorination of 2',4'-Difluoroacetophenone

Caption: α-Chlorination to yield the final product.

Mechanism Insight: The α-chlorination of ketones can proceed through either an acid-catalyzed or base-catalyzed mechanism, both involving an enol or enolate intermediate. With sulfuryl chloride, the reaction is often performed under neutral or slightly acidic conditions. The enol form of the ketone attacks the electrophilic chlorine of the chlorinating agent.

Experimental Protocol: α-Chlorination using Sulfuryl Chloride

-

Reaction Setup: Dissolve 2',4'-difluoroacetophenone (1.0 equivalent) in a suitable chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reagent Addition: Slowly add sulfuryl chloride (1.0-1.1 equivalents) dropwise to the solution at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, carefully quench any remaining sulfuryl chloride by the slow addition of water or a dilute aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Separate the organic layer, wash it with water and brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography.

Key Applications in Synthesis

The unique reactivity of 2-Chloro-2',4'-difluoroacetophenone makes it a valuable precursor for a range of important molecules, particularly in the pharmaceutical and agrochemical sectors.

Pharmaceutical Applications: A Cornerstone for Antifungal Agents

A primary application of this intermediate is in the synthesis of triazole antifungal drugs, most notably fluconazole and voriconazole.

4.1.1. Synthesis of Fluconazole

Fluconazole is a widely used antifungal medication for treating a variety of fungal infections. The synthesis of fluconazole heavily relies on 2-Chloro-2',4'-difluoroacetophenone as a starting material.[11][12]

Diagram 3: Synthetic Pathway to Fluconazole

Caption: Key steps in the synthesis of Fluconazole.

Detailed Synthetic Protocol for Fluconazole from 2-Chloro-2',4'-difluoroacetophenone:

-

Nucleophilic Substitution: React 2-Chloro-2',4'-difluoroacetophenone with 1,2,4-triazole in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., refluxing ethyl acetate) to form α-(1H-1,2,4-triazol-1-yl)-2',4'-difluoroacetophenone.[2]

-

Epoxidation: The resulting ketone is then reacted with a sulfur ylide, typically generated from trimethylsulfoxonium iodide and a base like sodium hydroxide, to form the corresponding epoxide intermediate.[2]

-

Ring-Opening: The final step involves the nucleophilic ring-opening of the epoxide with another molecule of 1,2,4-triazole in the presence of a base (e.g., potassium carbonate) in a high-boiling solvent like DMF to yield fluconazole.[2]

4.1.2. Precursor to Voriconazole

2-Chloro-2',4'-difluoroacetophenone is also a key starting material for the synthesis of voriconazole, another important triazole antifungal agent. The initial steps of the synthesis are similar to that of fluconazole, involving the introduction of a triazole moiety.[13]

4.1.3. Potential in Anti-inflammatory Drug Development

While less documented, the structural motif of 2-Chloro-2',4'-difluoroacetophenone can be found in precursors to potential anti-inflammatory agents. The α-chloro ketone functionality allows for the introduction of various pharmacophores that can interact with biological targets such as cyclooxygenase (COX) enzymes.[14][15][16] Further research in this area could unveil new therapeutic applications.

Agrochemical Applications: Building Blocks for Fungicides

The utility of 2-Chloro-2',4'-difluoroacetophenone extends to the agrochemical industry, where it is a crucial intermediate in the synthesis of potent fungicides.

4.2.1. Synthesis of Epoxiconazole

Epoxiconazole is a broad-spectrum fungicide used to control a wide range of fungal diseases in crops. The synthesis of epoxiconazole can utilize 2-Chloro-2',4'-difluoroacetophenone as a key building block.[3][17] The synthesis involves a Grignard reaction with a suitable organometallic reagent followed by further transformations to construct the final complex molecule.

Safety, Handling, and Toxicology

As with any reactive chemical intermediate, proper safety precautions are essential when handling 2-Chloro-2',4'-difluoroacetophenone.

Table 2: GHS Hazard Information for 2-Chloro-2',4'-difluoroacetophenone

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H314 | Causes severe skin burns and eye damage |

| H317 | May cause an allergic skin reaction |

| H330 | Fatal if inhaled |

| H410 | Very toxic to aquatic life with long lasting effects |

5.1. Safe Handling Procedures [18][19][20]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A face shield and respiratory protection may be necessary for operations with a potential for splashing or aerosol generation.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.

5.2. Toxicology Profile

Conclusion

2-Chloro-2',4'-difluoroacetophenone is a testament to the power of strategic molecular design in organic synthesis. Its carefully orchestrated arrangement of functional groups provides a gateway to a wide range of valuable molecules that have a profound impact on human health and agriculture. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for any researcher or professional working in the fields of medicinal chemistry and drug development. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of versatile and efficient building blocks like 2-Chloro-2',4'-difluoroacetophenone will undoubtedly continue to rise.

References

-

2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem. Retrieved from [Link]

-

The comparative acute mammalian toxicity of 1-chloroacetophenone (CN) and 2-chlorobenzylidene malononitrile (CS) - PubMed. Retrieved from [Link]

-

Synthesis of Fluconazole - Chempedia - LookChem. Retrieved from [Link]

- US5710280A - Preparation of fluconazole and pharmaceutically acceptable salts thereof - Google Patents.

-

an improved process for the preparation of fluconazole - Indian Patents. Retrieved from [Link]

- CN105541739A - Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone - Google Patents.

-

2-Chloro-2,2-difluoroacetophenone | C8H5ClF2O | CID 238296 - PubChem. Retrieved from [Link]

-

alpha-Chloroacetophenone - IDLH | NIOSH - CDC. Retrieved from [Link]

- CN1353108A - Process for preparing fluconazole as antifungal medicine - Google Patents.

-

2-Chloro-2',4'-difluoroacetophenone - Optional[FTIR] - Spectrum - SpectraBase. Retrieved from [Link]

-

Acetophenone, 2-chloro- - the NIST WebBook. Retrieved from [Link]

-

4 - The Royal Society of Chemistry. Retrieved from [Link]

-

alpha-Chloroacetophenone - Hazardous Agents - Haz-Map. Retrieved from [Link]

- CN105130757A - Epoxiconazole intermediate 1-chloro-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-propanol synthesis process - Google Patents.

-

RSC Advances REVIEW - The Royal Society of Chemistry. Retrieved from [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. Retrieved from [Link]

-

2-Chloro-4'-fluoroacetophenone - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings | The Journal of Organic Chemistry - ACS Publications. (2021-03-01). Retrieved from [Link]

-

-

CN109336733 - Preparation method of epoxiconazole intermediate and epoxiconazole. Retrieved from [Link]

-

- US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents.

- CN108164514A - A kind of preparation method of epoxiconazole - Google Patents.

- CN102304014B - Method for preparing epoxiconazole intermediate - Google Patents.

-

Solvent-free Preparation of α,α-Dichloroketones with Sulfuryl Chloride - ResearchGate. (2025-08-06). Retrieved from [Link]

-

Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. Retrieved from [Link]

- Chlorination with sulfuryl chloride - US3920757A - Google Patents.

-

α-Chloroketone and α-Chloroaldehyde synthesis by chlorination - Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC - PubMed Central. (2024-11-12). Retrieved from [Link]

-

Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC - NIH. (2021-02-03). Retrieved from [Link]

-

Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed. Retrieved from [Link]

-

Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship - PubMed. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Fluconazole - Chempedia - LookChem [lookchem.com]

- 3. CN105130757A - Epoxiconazole intermediate 1-chloro-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-propanol synthesis process - Google Patents [patents.google.com]

- 4. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 [chemicalbook.com]

- 5. 2-Chloro-2,2-difluoroacetophenone 95 384-67-8 [sigmaaldrich.com]

- 6. 2-Chloro-2',4'-difluoroacetophenone (51336-94-8) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Chloro-2',4'-difluoroacetophenone (51336-94-8) 13C NMR [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. spectrabase.com [spectrabase.com]

- 10. 2-Chloro-2',4'-difluoroacetophenone (51336-94-8) IR2 spectrum [chemicalbook.com]